2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
Benzenesulfonyl chloride compounds are generally used as organic building blocks . They are often ortho-substituted .
Molecular Structure Analysis
The molecular structure of benzenesulfonyl chloride compounds generally includes a benzene ring with a sulfonyl chloride group attached . The exact structure would depend on the positions and types of other substituents on the benzene ring.Physical And Chemical Properties Analysis
The physical and chemical properties of benzenesulfonyl chloride compounds can vary. For example, 2-(Trifluoromethyl)benzenesulfonyl chloride has a boiling point of 133-135 °C/14 mmHg and a density of 1.585 g/mL at 25 °C .Scientific Research Applications
Novel Nanofiltration Membranes
Researchers have synthesized novel sulfonated aromatic diamine monomers, utilized in the preparation of thin-film composite nanofiltration membranes for the treatment of dye solutions. These membranes exhibit increased water flux due to improved surface hydrophilicity, enhancing the rejection of dyes without compromising their efficiency. The introduction of sulfonic acid groups plays a crucial role in water permeation and dye rejection during the separation process (Yang Liu et al., 2012).
Regioselective Synthesis of Functionalized Compounds
The compound has been employed in the regioselective synthesis of functionalized 3,5-diketoesters and 2,4-diketosulfones through uncatalyzed condensation reactions. This methodology provides a direct route to these functionalized compounds, showcasing the versatility of sulfonyl chlorides in organic synthesis (T. Rahn et al., 2008).
Sulfonation and Polymerization Catalysts
Sulfonyl chloride derivatives have been used as catalysts in the copolymerization of acrylates with ethene, leading to the production of high molecular weight polymers. These catalysts demonstrate the potential of sulfonyl chloride compounds in facilitating polymerization reactions and enhancing polymer yields (K. Skupov et al., 2007).
Advanced Photoinitiators
A study introduced a sulfonyl chloride-based compound as an efficient photoinitiator for free radical photopolymerization under LED irradiation. The use of this compound, in combination with various additives, exhibited higher efficiency compared to well-known commercial photoinitiators. This research highlights the potential of sulfonyl chloride derivatives in the development of new photoinitiating systems for photopolymerization (Jing Zhang et al., 2014).
Synthesis of Aromatic Multisulfonyl Chlorides
Functional aromatic multisulfonyl chlorides have been synthesized, serving as key intermediates in the creation of complex organic molecules. These compounds, due to their reactive sulfonyl chloride groups, are instrumental in constructing dendritic and other sophisticated structures, underlining the importance of sulfonyl chloride derivatives in synthetic organic chemistry (V. Percec et al., 2001).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6O3S/c1-19-6-3-4(8(11,12)13)2-5(9(14,15)16)7(6)20(10,17)18/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKBHYNFGQCVFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1S(=O)(=O)Cl)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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